molecular formula C15H20F3N3O2 B1443775 tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 1542213-43-3

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1443775
M. Wt: 331.33 g/mol
InChI Key: NHGLIQOOTTXVOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the tert-butyl group, pyridine substitution, and piperazine ring formation. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, Singireddi et al. designed and synthesized novel derivatives for anti-tubercular activity .


Molecular Structure Analysis

The molecular formula of tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is C₁₉H₂₄F₃N₃O₂ . Its 3D structure reveals the spatial arrangement of atoms, influencing its interactions with biological targets. Crystallographic studies provide insights into bond angles, torsion angles, and intermolecular forces .

Scientific Research Applications

Catalytic Activity in Chemistry

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate has been used in the synthesis and polymerization processes. For instance, the synthesis and polymerization of related compounds have yielded catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These compounds have shown effective catalytic activity in acylation chemistry, particularly in the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate (Mennenga et al., 2015).

Synthesis and Characterization

The compound has been synthesized and characterized in several studies, showing its utility as an intermediate in various chemical reactions. For example, Sanjeevarayappa et al. (2015) detailed the synthesis and characterization of a similar compound, using techniques like LCMS, NMR, IR, and CHN elemental analysis, and evaluated its biological activities (Sanjeevarayappa et al., 2015).

Crystal Structure and Molecular Analysis

The crystal and molecular structures of tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate and its derivatives have been extensively studied. These studies provide insights into its molecular packing, bond lengths, and angles, which are crucial for understanding its chemical behavior and potential applications in drug development and other fields. For instance, the work by Gumireddy et al. (2021) focused on a sterically congested piperazine derivative, which is a pharmacologically useful core (Gumireddy et al., 2021).

Biological Activities

Although the focus is not on drug use, dosage, or side effects, it's noteworthy that some derivatives of tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate have been evaluated for biological activities like antibacterial and anthelmintic properties. For example, a study by Kulkarni et al. (2016) synthesized derivatives and evaluated their antibacterial and antifungal activities (Kulkarni et al., 2016).

Future Directions

: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12504–12514. Link

properties

IUPAC Name

tert-butyl 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)12-6-4-5-11(19-12)15(16,17)18/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGLIQOOTTXVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate

Synthesis routes and methods

Procedure details

A 20 mL microwave vial was charged with 2-chloro-6-(trifluoromethyl)pyridine (860 mg, 4.74 mmol), rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (295 mg, 0.47 mmol), Sodium tert-butoxide (546 mg, 5.68 mmol), tert-butyl piperazine-1-carboxylate (882 mg, 4.74 mmol) and a mixture of toluene (25 mL) and DMF (5 mL). The reaction mixture was degassed for 10 minutes with nitrogen, and then Tris(dibenzylideneacetone)dipalladium(0) (217 mg, 0.24 mmol) was added. The reaction mixture was stirred at 105°C in an oil bath 12h. The solution was diluted with EtOAc and washed with saturated NaHCO3 solution, brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The crude material was loaded on a 80g silica gel column and purified on a Teledyne Isco instrument, eluting with 0% to 100% ethyl acetate in heptane to provide tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (811 mg, 51.7 %) as a solid.
Quantity
0.00568 mol
Type
reagent
Reaction Step One
Quantity
0.03 L
Type
solvent
Reaction Step Two
Quantity
0.00474 mol
Type
reactant
Reaction Step Three
Quantity
0.00474 mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Jakubiec, M Abram, M Zagaja, M Andres-Mach… - Cells, 2022 - mdpi.com
In the present study, a focused combinatorial chemistry approach was applied to merge structural fragments of well-known TRPV1 antagonists with a potent anticonvulsant lead …
Number of citations: 2 www.mdpi.com
M Jakubiec, M Abram, M Zagaja, M Andres-Mach… - 2022 - ppm.wum.edu.pl
In the present study, a focused combinatorial chemistry approach was applied to merge structural fragments of well-known TRPV1 antagonists with a potent anticonvulsant lead …
Number of citations: 0 ppm.wum.edu.pl

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